molecular formula C29H56O4 B12645188 Didodecyl glutarate CAS No. 26719-91-5

Didodecyl glutarate

Cat. No.: B12645188
CAS No.: 26719-91-5
M. Wt: 468.8 g/mol
InChI Key: CSWBDZQGMLFXJL-UHFFFAOYSA-N
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Description

Didodecyl glutarate is an organic compound classified as a diester of glutaric acid. It is formed by the esterification of glutaric acid with dodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyl glutarate is synthesized through the esterification reaction between glutaric acid and dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester. The reaction can be represented as follows:

Glutaric acid+2DodecanolDidodecyl glutarate+Water\text{Glutaric acid} + 2 \text{Dodecanol} \rightarrow \text{this compound} + \text{Water} Glutaric acid+2Dodecanol→Didodecyl glutarate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to maximize yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Didodecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and dodecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: this compound can be oxidized under strong oxidative conditions to form glutaric acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Glutaric acid and dodecanol.

    Transesterification: New esters and alcohols.

    Oxidation: Glutaric acid and other oxidation products.

Scientific Research Applications

Didodecyl glutarate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of various biological assays and experiments due to its stability and non-reactivity under physiological conditions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized as a lubricant and anti-wear agent in industrial applications, particularly in the formulation of high-performance lubricants.

Mechanism of Action

The mechanism of action of didodecyl glutarate in its various applications is largely dependent on its chemical structure. As a diester, it can interact with other molecules through ester linkages, providing flexibility and stability to the compounds it is incorporated into. In drug delivery systems, it can form stable emulsions that enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • Dioctyl glutarate
  • Didecyl glutarate
  • Diethyl glutarate

Uniqueness

Didodecyl glutarate is unique due to its longer alkyl chains compared to other glutarate esters. This results in higher hydrophobicity and better performance as a plasticizer and lubricant. Its longer chains also provide enhanced stability and lower volatility, making it suitable for high-temperature applications.

Properties

CAS No.

26719-91-5

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

didodecyl pentanedioate

InChI

InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-26-32-28(30)24-23-25-29(31)33-27-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

CSWBDZQGMLFXJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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